molecular formula C16H22N2O3 B2833888 2-[(oxan-4-yl)methoxy]-4-(pyrrolidine-1-carbonyl)pyridine CAS No. 2034449-70-0

2-[(oxan-4-yl)methoxy]-4-(pyrrolidine-1-carbonyl)pyridine

Cat. No.: B2833888
CAS No.: 2034449-70-0
M. Wt: 290.363
InChI Key: AGBYBYLLQWCLQE-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone is a complex organic compound that features a pyrrolidine ring, a tetrahydropyran ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(oxan-4-yl)methoxy]-4-(pyrrolidine-1-carbonyl)pyridine typically involves multiple steps, including the construction of the pyrrolidine ring, the formation of the tetrahydropyran ring, and the attachment of these rings to the pyridine core. Common synthetic strategies include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(oxan-4-yl)methoxy]-4-(pyrrolidine-1-carbonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share structural similarities but may differ in their biological activities and applications.

Uniqueness

Pyrrolidin-1-yl(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone is unique due to its specific combination of the pyrrolidine, tetrahydropyran, and pyridine rings. This unique structure may confer distinct biological properties and advantages in certain applications .

Properties

IUPAC Name

[2-(oxan-4-ylmethoxy)pyridin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-16(18-7-1-2-8-18)14-3-6-17-15(11-14)21-12-13-4-9-20-10-5-13/h3,6,11,13H,1-2,4-5,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBYBYLLQWCLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=NC=C2)OCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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